REACTION_CXSMILES
|
[OH:1][C:2]1[CH:17]=[CH:16][C:5]([C:6]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:25][C:26]([O:28][CH2:29]C)=[O:27]>CC(C)=O>[CH3:29][O:28][C:26]([CH2:25][O:1][C:2]1[CH:17]=[CH:16][C:5]([C:6]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:7])=[CH:4][CH:3]=1)=[O:27] |f:1.2.3|
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Name
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|
Quantity
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4.5 g
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Type
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reactant
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Smiles
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OC1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1
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Name
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cesium carbonate
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Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
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BrCC(=O)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was then refluxed until reaction
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Type
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FILTRATION
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Details
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the reaction solution was filtered through a clarifying layer
|
Type
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CONCENTRATION
|
Details
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the filtrate was concentrated to dryness
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Type
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WASH
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Details
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the mixture was washed three times each with 10% strength citric acid solution and saturated NaCl solution
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from diisopropyl ether/heptane
|
Name
|
|
Type
|
|
Smiles
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COC(=O)COC1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |